molecular formula C16H21NO4S B2608375 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903213-76-2

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2608375
M. Wt: 323.41
InChI Key: NWXMQAUITDFSFD-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The tetrahydropyran ring is attached to a thioether group, which is a sulfur atom bonded to two carbon atoms. This is further connected to a dihydrobenzodioxine ring, which is a type of aromatic ether. Finally, the compound has a carboxamide group, which consists of a carbonyl (C=O) group attached to an amine (NH2).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyran ring, the introduction of the thioether group, the formation of the dihydrobenzodioxine ring, and the attachment of the carboxamide group. Each of these steps would require specific reagents and conditions, and would need to be carefully controlled to ensure the correct product is formed.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydropyran ring, the thioether group, the dihydrobenzodioxine ring, and the carboxamide group could all potentially participate in reactions, depending on the other molecules present.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, could be determined through a series of laboratory experiments.


Scientific Research Applications

Heterocyclic Synthesis

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a key intermediate in the synthesis of diverse heterocyclic compounds. Research has shown its utility in creating benzo[b]thiophenyl-hydrazonoesters, leading to the synthesis of compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals, agriculture, and materials science (Mohareb et al., 2004).

Antimicrobial Agents

The synthesis of novel analogs based on the core structure of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has demonstrated significant antimicrobial activity. Specifically, derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. This research opens pathways for the development of new antimicrobial agents that could address the rising issue of antibiotic resistance (Palkar et al., 2017).

Antitumor Activity

Compounds derived from N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been evaluated for their antitumor activity. Research has identified several compounds that exhibit potent antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This highlights the potential of these compounds in cancer research and therapy (Shams et al., 2010).

Agricultural Applications

In the agricultural sector, derivatives of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been synthesized and tested for their insecticidal and fungicidal properties. Some compounds have shown efficacy against pests and fungal pathogens, suggesting their potential use as novel agrochemicals. This research contributes to the development of safer and more effective pesticides and fungicides (Song et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s highly reactive or toxic, it would need to be handled with care to avoid harm.


Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(17-7-10-22-12-5-8-19-9-6-12)15-11-20-13-3-1-2-4-14(13)21-15/h1-4,12,15H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMQAUITDFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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